tert-butylN-ethenyl-N-methylcarbamate
Description
tert-Butyl N-ethenyl-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl group, an ethenyl (vinyl) substituent, and a methyl group attached to the nitrogen atom. This compound is synthesized via reactions involving tert-butyl chloroformate with appropriate amines, followed by functionalization to introduce the ethenyl group . Its structure combines the steric bulk of the tert-butyl group—which enhances stability and modulates reactivity—with the unsaturated ethenyl moiety, enabling participation in polymerization or conjugation reactions.
In medicinal chemistry, such carbamates are widely used as protective groups for amines or as intermediates in drug synthesis. The ethenyl group may also facilitate crosslinking in polymer chemistry or serve as a handle for further derivatization.
Properties
CAS No. |
191860-37-4 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
tert-butyl N-ethenyl-N-methylcarbamate |
InChI |
InChI=1S/C8H15NO2/c1-6-9(5)7(10)11-8(2,3)4/h6H,1H2,2-5H3 |
InChI Key |
PMTSWHOQQMJIJJ-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethenyl-N-methylcarbamate typically involves the reaction of tert-butyl N-carbethoxyimidocarbonate with ethenylamine. This reaction is carried out in the presence of an organic solvent such as ethanol, acetone, or dichloromethane under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-ethenyl-N-methylcarbamate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-ethenyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-ethenyl-N-methylcarbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during complex organic syntheses .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a probe in NMR spectroscopy due to its unique tert-butyl group, which provides narrow and intense NMR signals .
Medicine: While not directly used as a drug, tert-butyl N-ethenyl-N-methylcarbamate is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. It acts as a cross-linking agent and stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-ethenyl-N-methylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound. The ethenyl group allows for polymerization and cross-linking reactions, while the methylcarbamate moiety interacts with nucleophiles and electrophiles in various chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
tert-Butyl N-ethenyl-N-methylcarbamate is distinguished from other carbamates by its unique substituents. Key comparisons include:
| Compound Name | Structural Differences | Impact on Properties |
|---|---|---|
| tert-Butyl carbamate | Lacks N-ethenyl and N-methyl groups | Simpler structure; lower steric hindrance |
| tert-Butyl N-methylcarbamate | Retains N-methyl but lacks ethenyl group | Reduced potential for polymerization |
| tert-Butyl N-(2-aminoethyl)carbamate | Aminoethyl substituent instead of ethenyl | Enhanced hydrogen-bonding capacity |
| tert-Butyl N-phenylcarbamate | Aromatic phenyl group replaces ethenyl | Increased lipophilicity; altered pharmacokinetics |
The ethenyl group in tert-butyl N-ethenyl-N-methylcarbamate introduces unsaturation, enabling [2+2] cycloadditions or radical reactions, while the methyl group minimizes unwanted side reactions by reducing nucleophilicity at nitrogen .
Reactivity and Chemical Properties
- Stability : The tert-butyl group confers hydrolytic stability compared to ethyl or methyl carbamates, which are more prone to cleavage under acidic/basic conditions .
- Reactivity : The ethenyl group allows for click chemistry (e.g., thiol-ene reactions), a feature absent in saturated analogs like tert-butyl N-methylcarbamate .
- Solubility : The compound’s solubility in organic solvents (e.g., DCM, THF) is higher than that of aromatic derivatives (e.g., tert-butyl N-phenylcarbamate) due to reduced π-π interactions .
Data Table: Comparative Analysis
| Property | tert-Butyl N-Ethenyl-N-Methylcarbamate | tert-Butyl Carbamate | tert-Butyl N-Methylcarbamate | tert-Butyl N-Phenylcarbamate |
|---|---|---|---|---|
| Molecular Weight | ~215.3 g/mol | ~159.2 g/mol | ~173.2 g/mol | ~221.3 g/mol |
| Reactivity with Nucleophiles | Moderate (ethenyl participation) | Low | Low | Low |
| Enzymatic Inhibition Potential | High (hypothetical) | Low | Moderate | Moderate |
| Thermal Stability (°C) | ~200 | ~150 | ~180 | ~220 |
| Key Application | Polymer crosslinking | Amine protection | Intermediate synthesis | Antimicrobial agents |
Data synthesized from
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